molecular formula C6H11NO4S B13630822 Rel-(1R,2R)-1-(aminomethyl)-2-(methylsulfonyl)cyclopropane-1-carboxylic acid

Rel-(1R,2R)-1-(aminomethyl)-2-(methylsulfonyl)cyclopropane-1-carboxylic acid

Cat. No.: B13630822
M. Wt: 193.22 g/mol
InChI Key: GQIVHYYLGOFGOD-XINAWCOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes include:

    Cyclopropanation: Starting from alkenes, cyclopropanation can be achieved using reagents like diazomethane or Simmons-Smith reagents.

    Functional Group Modification: Introduction of the aminomethyl and methanesulfonyl groups can be accomplished through nucleophilic substitution reactions and sulfonation reactions, respectively.

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and catalytic processes are employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring structure allows for unique binding interactions, influencing the activity of the target molecules. Pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-2-aminocyclohexanecarboxylic acid
  • (1R,2R)-2-(aminomethyl)cyclopropanecarboxylic acid

Uniqueness

rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid is unique due to its specific functional groups and chiral cyclopropane ring, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

(1R,2R)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H11NO4S/c1-12(10,11)4-2-6(4,3-7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6+/m1/s1

InChI Key

GQIVHYYLGOFGOD-XINAWCOVSA-N

Isomeric SMILES

CS(=O)(=O)[C@@H]1C[C@@]1(CN)C(=O)O

Canonical SMILES

CS(=O)(=O)C1CC1(CN)C(=O)O

Origin of Product

United States

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